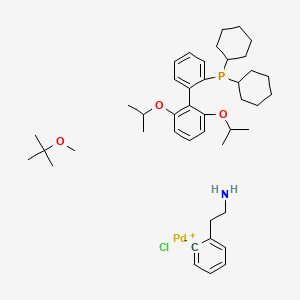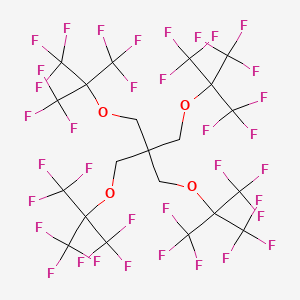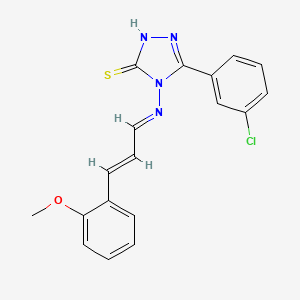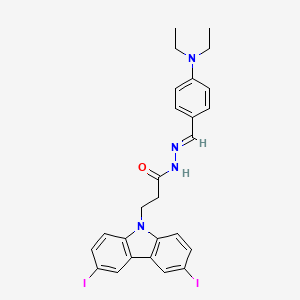
N-Acetyl-D-galactosamine 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-D-galactosamine 6-phosphate is a galactosamine phosphate that is N-acetyl-D-galactosamine substituted at position 1 by a monophosphate group . It plays a significant role in galactose metabolism and the phosphotransferase system (PTS) . This compound is involved in various biochemical pathways and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-Acetyl-D-galactosamine involves several steps. One method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate. This is followed by the removal of O-acetylation from the glycosaminoglycan pentaacetate to produce N-acetyl-D-galactosamine . The reaction system contains D-galactosamine hydrochloride, solvent, acylating agent (acetic anhydride), and acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .
Industrial Production Methods
Industrial production methods for N-Acetyl-D-galactosamine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yield and efficiency, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-D-galactosamine 6-phosphate undergoes various chemical reactions, including hydrolysis and deacetylation. It can be hydrolyzed by NagA, an enzyme involved in the metabolism of amino sugars .
Common Reagents and Conditions
Common reagents used in these reactions include water for hydrolysis and specific enzymes like NagA for deacetylation . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.
Major Products Formed
The major products formed from these reactions include deacetylated derivatives of this compound, which are essential intermediates in various metabolic pathways .
Applications De Recherche Scientifique
N-Acetyl-D-galactosamine 6-phosphate has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-Acetyl-D-galactosamine 6-phosphate involves its role as a substrate in enzymatic reactions. It is hydrolyzed by NagA, leading to the formation of deacetylated products that participate in metabolic pathways . The molecular targets include enzymes involved in amino sugar metabolism, such as N-acetyl-D-glucosamine-phosphate deacetylase .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-D-glucosamine 6-phosphate: An intracellular form of N-Acetyl-D-glucosamine used to identify and characterize N-acetyl-D-glucosamine-phosphate deacetylase(s).
N-Acetyl-D-chondrosamine 6-phosphate: A similar compound with comparable biochemical properties.
Uniqueness
N-Acetyl-D-galactosamine 6-phosphate is unique due to its specific role in galactose metabolism and the phosphotransferase system (PTS) . Its ability to inhibit the haemagglutinating activity of Alectin II further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C8H16NO9P |
|---|---|
Poids moléculaire |
301.19 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5-,6+,7-,8?/m1/s1 |
Clé InChI |
BRGMHAYQAZFZDJ-KEWYIRBNSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COP(=O)(O)O)O)O |
SMILES canonique |
CC(=O)NC1C(C(C(OC1O)COP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)

![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)




![tert-Butyl (4-(6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)carbamate](/img/structure/B12054116.png)

![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)
![4-{(E)-[(2-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl 4-methoxybenzoate](/img/structure/B12054140.png)


